![molecular formula C21H23N5O3 B2825864 ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate CAS No. 477712-91-7](/img/structure/B2825864.png)
ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate (CAS: 477712-91-7) is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and providing a detailed examination of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O3, with a molecular weight of approximately 393.4 g/mol. The compound features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Structural Characteristics
- Molecular Weight : 393.4 g/mol
- Purity : Minimum 95%
- Functional Groups : Includes carboxylate and pyridine moieties, contributing to its reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that this compound effectively inhibited the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical in cancer therapy .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Testing against Gram-positive and Gram-negative bacteria revealed that it has a notable inhibitory effect on bacterial growth.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The data indicates that the compound's structure contributes to its effectiveness against these microorganisms, potentially making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the pyrazole ring followed by functionalization with pyridine derivatives. Novel methods have been developed to enhance yield and purity during synthesis, making it more accessible for research purposes .
Synthetic Route Overview
- Formation of Pyrazole : Reaction between appropriate hydrazine derivatives and ethyl acetoacetate.
- Pyridine Functionalization : Introduction of pyridine moieties through nucleophilic substitution reactions.
- Final Esterification : Conversion to the final ester form using carboxylic acid derivatives.
Propiedades
IUPAC Name |
ethyl 3,5-dimethyl-1-[5-[(4-methylphenyl)carbamoylamino]pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-5-29-20(27)19-14(3)25-26(15(19)4)18-11-10-17(12-22-18)24-21(28)23-16-8-6-13(2)7-9-16/h6-12H,5H2,1-4H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFUUQGMQXGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.